Cas no 661485-12-7 (Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate)

Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate is a biphenyl-based compound featuring a 3-aminopyridin-2-ylamino methyl substituent and a methyl ester group. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate. The presence of both amino and ester functional groups enhances its reactivity, enabling further derivatization or coupling reactions. Its biphenyl core contributes to structural rigidity, potentially improving binding affinity in target interactions. The compound is suitable for use in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. Proper handling under controlled conditions is recommended due to its reactive functional groups.
Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate structure
661485-12-7 structure
商品名:Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate
CAS番号:661485-12-7
MF:C20H19N3O2
メガワット:333.38376
CID:1093437
PubChem ID:69886330

Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate
    • methyl 2-[4-[[(3-aminopyridin-2-yl)amino]methyl]phenyl]benzoate
    • SCHEMBL6754038
    • Methyl4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate
    • DB-187735
    • 661485-12-7
    • インチ: InChI=1S/C20H19N3O2/c1-25-20(24)17-6-3-2-5-16(17)15-10-8-14(9-11-15)13-23-19-18(21)7-4-12-22-19/h2-12H,13,21H2,1H3,(H,22,23)
    • InChIKey: DFRJHNQJAYDTHM-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CNC3=C(C=CC=N3)N

計算された属性

  • せいみつぶんしりょう: 333.14787
  • どういたいしつりょう: 333.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 423
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 77.2Ų

じっけんとくせい

  • PSA: 77.24

Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM170845-1g
methyl 4'-(((3-aminopyridin-2-yl)amino)methyl)-[1,1'-biphenyl]-2-carboxylate
661485-12-7 95%
1g
$636 2021-08-05
Chemenu
CM170845-1g
methyl 4'-(((3-aminopyridin-2-yl)amino)methyl)-[1,1'-biphenyl]-2-carboxylate
661485-12-7 95%
1g
$636 2023-01-02

Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate 関連文献

Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylateに関する追加情報

Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate (CAS No. 661485-12-7): A Comprehensive Overview

Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate (CAS No. 661485-12-7) is a versatile compound with significant potential in the pharmaceutical and chemical industries. This compound, often referred to by its systematic name, is a derivative of biphenyl and pyridine, which are well-known for their biological activities and synthetic utility. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.

The chemical structure of Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate is characterized by a biphenyl core with a substituted pyridine moiety. The biphenyl scaffold is a common structural element in many bioactive compounds due to its rigidity and ability to form stable π-stacks. The presence of the pyridine ring, particularly the 3-amino group, imparts additional functionalities that can interact with various biological targets. The methyl ester group at the carboxylic acid position further enhances the solubility and stability of the compound.

Several synthetic routes have been developed for the preparation of Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate. One common approach involves the coupling of 4-formylbiphenyl-2-carboxylic acid methyl ester with 3-amino-pyridin-2-carbaldehyde followed by reductive amination. This method typically yields high purity and good yields, making it suitable for large-scale production. Another approach involves palladium-catalyzed cross-coupling reactions, which have gained popularity due to their efficiency and versatility in forming carbon-carbon bonds.

Recent studies have highlighted the biological activities of Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate. One notable application is in the field of cancer research. The compound has shown promising antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Mechanistic studies suggest that it exerts its effects through multiple pathways, such as inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

In addition to its antitumor properties, Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate have also been studied extensively. It has been found to exhibit good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These properties are crucial for its development as a therapeutic agent, as they ensure that the compound can reach its target tissues effectively and maintain therapeutic concentrations over an extended period.

Clinical trials are currently underway to evaluate the safety and efficacy of Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and support further clinical development.

In conclusion, Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate (CAS No. 661485-12-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.